1-(4-Fluorophenyl)-2-methylbutane-1,3-dione
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Overview
Description
1-(4-Fluorophenyl)-2-methylbutane-1,3-dione is an organic compound characterized by the presence of a fluorophenyl group attached to a butane-1,3-dione backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-2-methylbutane-1,3-dione typically involves the reaction of 4-fluoroacetophenone with methyl vinyl ketone under basic conditions. The reaction proceeds via a Michael addition followed by an aldol condensation to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in an organic solvent like ethanol or methanol at room temperature .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts to enhance the reaction rate and yield is also common. The product is then purified through techniques such as distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)-2-methylbutane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Phenyl derivatives with different substituents.
Scientific Research Applications
1-(4-Fluorophenyl)-2-methylbutane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-2-methylbutane-1,3-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1-(4-Fluorophenyl)ethanone: Shares the fluorophenyl group but has a simpler structure.
4-Fluoroacetophenone: Another fluorinated aromatic compound with different reactivity.
1-(4-Fluorophenyl)-2-propanone: Similar structure but with a different carbon chain length.
Uniqueness: 1-(4-Fluorophenyl)-2-methylbutane-1,3-dione is unique due to its specific combination of a fluorophenyl group and a butane-1,3-dione backbone, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C11H11FO2 |
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Molecular Weight |
194.20 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-2-methylbutane-1,3-dione |
InChI |
InChI=1S/C11H11FO2/c1-7(8(2)13)11(14)9-3-5-10(12)6-4-9/h3-7H,1-2H3 |
InChI Key |
AFQIVNXEPBPZJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C)C(=O)C1=CC=C(C=C1)F |
Origin of Product |
United States |
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